Tiglylglycine (N-Tigloylglycine, CAS 35842-45-6) is an acylglycine derivative and a critical intermediate in isoleucine catabolism, widely procured as an analytical reference standard for clinical diagnostics and targeted metabolomics. As a stable, polar-solvent-soluble crystalline solid (MW 157.17), it serves as a definitive biomarker for beta-ketothiolase (BKTD) and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiencies [1]. In procurement contexts, high-purity synthetic Tiglylglycine is prioritized over crude biological extracts to establish precise calibration curves and retention time markers in high-throughput gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. Its primary industrial value lies in its role as a non-substitutable reference material for second-tier newborn screening panels and mitochondrial dysfunction assays[3].
Substituting Tiglylglycine with generic acylglycine class standards or relying on uncalibrated biological matrices critically compromises diagnostic accuracy due to severe isobaric interference. Tiglylglycine shares an identical molecular formula (C7H11NO3) and exact mass with 3-methylcrotonylglycine (3-MCG), a biomarker for an entirely different metabolic disorder (3-methylcrotonyl-CoA carboxylase deficiency) [1]. Because these isomers yield nearly identical mass-to-charge (m/z) transitions in tandem mass spectrometry, they frequently co-elute or exhibit incomplete chromatographic resolution on standard C18 columns [3]. Without the exact, high-purity Tiglylglycine reference standard to map specific retention times and optimize gradient elution profiles, laboratories risk false-positive identifications, making generic or closely related in-class substitutes entirely unviable for clinical and analytical procurement [2].
In high-throughput LC-MS/MS platforms, differentiating Tiglylglycine from its structural isomer 3-methylcrotonylglycine (3-MCG) is a primary analytical bottleneck. Studies demonstrate that without optimized chromatography, these isobaric compounds exhibit incomplete resolution, leading to positive deviation in quantitative assays[1]. However, utilizing a pure Tiglylglycine standard allows for the precise mapping of retention times using specialized columns (e.g., pentafluorophenylpropyl, PFPP), achieving distinct baseline separation between Tiglylglycine and 3-MCG [2]. Furthermore, optimized gradient elution programs validated with pure standards successfully separate these markers in second-tier newborn screening [3].
| Evidence Dimension | Chromatographic resolution of isobaric acylglycines |
| Target Compound Data | Pure Tiglylglycine standard (enables exact retention time mapping and baseline separation) |
| Comparator Or Baseline | Generic LC-MS/MS methods lacking pure standard calibration (results in co-elution and positive concentration bias) |
| Quantified Difference | Achieves baseline separation of isomers vs. unresolved isobaric overlap |
| Conditions | LC-MS/MS using PFPP or optimized C18 gradient elution |
Procuring the exact standard is mandatory for developing LC-MS/MS methods that can accurately distinguish between beta-ketothiolase deficiency and 3-methylcrotonyl-CoA carboxylase deficiency.
The quantification of Tiglylglycine in complex biological matrices requires high-purity synthetic standards to overcome matrix suppression effects. When high-purity Tiglylglycine is utilized alongside its stable isotope-labeled counterpart in stable isotope dilution GC-MS assays, it demonstrates strict analytical linearity (r > 0.996) [1]. This standard-driven calibration achieves a signal-to-noise ratio of approximately 10:1 at a concentration of 0.1 µmol/L, establishing a highly reliable limit of detection [1]. In contrast, uncalibrated biological extracts or surrogate standards fail to provide the quantitative rigor required to accurately measure the >100 µmol/L concentrations often seen in pathological samples [1].
| Evidence Dimension | Assay linearity and Limit of Detection (LOD) |
| Target Compound Data | High-purity Tiglylglycine standard (Linearity r > 0.996, LOD 0.1 µmol/L) |
| Comparator Or Baseline | Uncalibrated matrix / surrogate standards (variable matrix suppression, unquantifiable at trace levels) |
| Quantified Difference | >10:1 signal-to-noise ratio at 0.1 µmol/L with strict linear regression |
| Conditions | Stable isotope dilution GC-MS of biological fluids |
High-purity standards are essential for diagnostic laboratories to guarantee reproducible, legally defensible quantitative limits in metabolic screening.
Tiglylglycine serves as a highly specific quantitative biomarker for isoleucine catabolism defects, significantly outperforming general metabolic indicators. In clinical evaluations, Tiglylglycine levels are markedly elevated (often exceeding the normal threshold of <3.8 mmol/mol creatinine) in patients with beta-ketothiolase deficiency and respiratory chain disorders [2]. General mitochondrial biomarkers, such as lactate and pyruvate, are non-specific and their normal values do not rule out mitochondrial dysfunction [2]. The procurement of pure Tiglylglycine allows laboratories to build targeted panels that specifically identify these rare inherited disorders with a biochemical precision that broad-spectrum metabolic markers cannot achieve [1].
| Evidence Dimension | Diagnostic specificity for metabolic dysfunction |
| Target Compound Data | Tiglylglycine (Specifically elevated >3.8 mmol/mol creatinine in targeted disorders) |
| Comparator Or Baseline | General biomarkers like lactate/pyruvate (Non-specific, prone to false negatives) |
| Quantified Difference | Provides definitive biochemical confirmation of isoleucine pathway defects vs. non-specific metabolic stress indication |
| Conditions | Targeted metabolomic profiling of urine/serum |
Buyers in clinical diagnostics must procure Tiglylglycine to build highly specific second-tier diagnostic panels that reduce false-negative rates associated with generic biomarkers.
Following initial positive screens for elevated C5:1 acylcarnitines, pure Tiglylglycine is utilized as a critical reference standard to confirm beta-ketothiolase deficiency. Its procurement allows laboratories to optimize chromatographic gradients, ensuring complete baseline separation from the isobaric interference of 3-methylcrotonylglycine [1].
Industrial manufacturers of diagnostic kits procure high-purity Tiglylglycine to formulate precise calibration curves alongside stable isotope-labeled internal standards. This ensures highly linear, reproducible quantification down to 0.1 µmol/L limits of detection for clinical laboratories [2].
Because general markers like lactate are insufficient for definitive diagnosis, research facilities procure Tiglylglycine to build targeted metabolomic panels. Accurate quantification of this specific acylglycine provides definitive evidence of respiratory chain defects and isoleucine catabolism disorders in complex biological matrices [2].